![molecular formula C16H25NO2S B587806 rac Tertatolol-d9 CAS No. 1795037-66-9](/img/no-structure.png)
rac Tertatolol-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Beta-adrenergic Receptor Stimulation and Obesity
Rac Tertatolol, known for its beta-adrenergic receptor stimulation, has been scrutinized for its potential anti-obesity effects. The focus has been on understanding its role in promoting thermogenesis and lipolysis, pivotal processes in weight management. A study demonstrated that Tertatolol treatment in a high-fat diet-induced obesity model in animals led to reduced weight and fat mass. This was associated with the up-regulation of genes related to thermogenesis, like UCP1, and down-regulation of genes associated with adipogenesis, such as PPARgamma2 and aP2. This suggests that beta-adrenergic agonists like Tertatolol may exert their anti-obesity effects by not only enhancing thermogenesis and lipolysis but also by impacting fat deposition through the modulation of adipogenesis in white adipose tissue (Margareto et al., 2001).
Validity in Studying Drugs Against Rheumatoid Arthritis
The validity of utilizing specific cell lines like SW982 synovial cells in researching drugs against rheumatoid arthritis (RA) has been investigated. The study emphasized the need to understand the effects of drugs on synoviocytes or fibroblast-like synoviocytes (FLS) used in RA research. The research highlighted the importance of these cell lines in understanding the cellular mechanisms and pathways involved in RA and the potential impact of drugs on these pathways. For example, fluvastatin-induced apoptosis in these cells was studied to understand the drug's impact on RA (Chang et al., 2014).
Study of Disease-modifying Anti-rheumatic Drugs
Another area of application is the study of disease-modifying anti-rheumatic drugs (DMARDs) in the treatment of RA. The research on DMARDs involves understanding the changing trends in their use, their effectiveness, and their impact on patients' health outcomes. For instance, a study investigated the use of different DMARDs over time, their prevalence, duration of use, and the changes in trends of their use (Edwards et al., 2005).
Mécanisme D'action
Target of Action
Tertatolol, the non-deuterated form of the compound, is known to be a beta blocker . Beta blockers are drugs that bind to beta-adrenoceptors present in the heart, blood vessels, and other organs. Their role is to block the binding of hormones like adrenaline and noradrenaline, thereby reducing their effects.
Result of Action
Tertatolol, as a beta blocker, is used in the treatment of high blood pressure . It would therefore be expected to have a hypotensive effect at the cellular level.
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis of rac Tertatolol-d9 can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium borohydride", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Reduction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with sodium borohydride in ethanol to yield 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "Step 2: Reaction of 4-(3,4-dihydroxyphenyl)-2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile-d9 in acetic acid to produce racemic Tertatolol-d9", "Step 3: Separation of racemic Tertatolol-d9 into its enantiomers using chiral chromatography", "Step 4: Conversion of the separated enantiomers of Tertatolol-d9 into their respective hydrochloride salts by reaction with hydrochloric acid in diethyl ether", "Step 5: Recrystallization of the hydrochloride salts from water to obtain pure enantiomers of Tertatolol-d9 in their hydrochloride salt form" ] } | |
Numéro CAS |
1795037-66-9 |
Nom du produit |
rac Tertatolol-d9 |
Formule moléculaire |
C16H25NO2S |
Poids moléculaire |
304.496 |
Nom IUPAC |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-2-ol |
InChI |
InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/i1D3,2D3,3D3 |
Clé InChI |
HTWFXPCUFWKXOP-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O |
Synonymes |
1-[(3,4-Dihydro-2H-1-benzothiopyran-8-yl)oxy]-3-[(1,1-dimethylethyl-d9)amino]-2-propanol; (±)-Tertatolol-d9; Racemic Tertatolol-d9; dl-Tertatolol-d9; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.